molecular formula C11H20O2Si3 B095253 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane CAS No. 17962-34-4

1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane

Cat. No. B095253
CAS RN: 17962-34-4
M. Wt: 268.53 g/mol
InChI Key: LWYLDFIOTIGMEK-UHFFFAOYSA-N
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Description

1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane is a type of organosilicon compound that is part of a broader class of siloxanes. These compounds are characterized by their silicon-oxygen backbone, with various organic groups attached to the silicon atoms. The specific structure of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane suggests that it has a trisiloxane core with methyl and phenyl substituents. This structure is related to the compounds discussed in the provided papers, which focus on siloxane and disiloxane derivatives with various substitutions that affect their physical and chemical properties.

Synthesis Analysis

The synthesis of siloxane compounds often involves the hydrolysis and condensation of chlorosilanes or the equilibration of cyclic siloxanes with linear siloxanes. For example, the synthesis of stereoisomers of tetrahydroxytetraisopropylcyclotetrasiloxane was achieved through the hydrolysis of arylisopropyldichlorosilanes followed by dephenylchlorination and further hydrolysis . Similarly, the preparation of 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane was conducted by equilibrating dimethyltetraphenyldisiloxane with methylphenylcyclosiloxanes using tetramethyl ammonium silanolate . These methods could potentially be adapted for the synthesis of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane.

Molecular Structure Analysis

The molecular structure of siloxane compounds is crucial in determining their properties and reactivity. X-ray crystallography is often used to determine the precise arrangement of atoms within these molecules. For instance, the structures of various stereoisomers of cyclotetrasiloxanes were determined by X-ray crystallography, revealing unique packing structures and intermolecular hydrogen bonding patterns . Although the exact structure of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane is not provided, it is likely to exhibit a nonplanar conformation similar to other disubstituted siloles, which reduces intermolecular interactions and increases photoluminescence efficiency .

Chemical Reactions Analysis

Siloxane compounds can participate in a variety of chemical reactions, including polymerization and hydrosilylation. For example, bifunctional disiloxanes have been used to synthesize optically active and isotactic polymers via hydrosilylation . The presence of reactive Si-H groups in some polysiloxanes allows for further functionalization and cross-linking . The reactivity of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane would depend on the presence and position of such reactive groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the use of hexaphenyltrisiloxane as a stationary phase in high-temperature gas chromatography demonstrates its thermal stability and ability to separate complex mixtures . The electroluminescent properties of disubstituted tetraphenylsiloles are attributed to their nonplanar structure and high charge carrier mobility . The properties of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane would likely include thermal stability and potential luminescence, depending on its exact molecular conformation and substituents.

Scientific Research Applications

  • Magnetic Properties and Network Formation : A study on nickel cagelike phenylsilsesquioxanes, which are related compounds, revealed their capability to form isolated architectures and extended networks, exhibiting ferro- or antiferromagnetic interactions. This characteristic may be relevant for applications in magnetic materials and spintronics (Bilyachenko et al., 2017).

  • Photolysis Reactions : Research on heptamethyl-2-phenyltrisilane and octamethyl-2,3-diphenyltetrasilane, which are structurally similar to 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane, shows that photolysis in the presence of dimethyl sulfoxide leads to complex reaction pathways, including the formation of various siloxane derivatives. This information is crucial for understanding the photochemical behavior of related siloxane compounds (Okinoshima & Weber, 1978).

  • Photochemical Studies : Laser flash photolysis of nitrogen-saturated hexane solutions of pentamethyl(phenylethynyl)disilane, a related compound, demonstrated the formation of transient species and stable products with potential applications in photochemistry and materials science (Kerst, Ruffolo, & Leigh, 1997).

  • Polymer Synthesis : The synthesis of hyperbranched polysiloxanes using base-catalyzed proton-transfer polymerization was explored. This methodology, applied to related siloxanes, provides insights into the production of novel polysiloxane materials with potential applications in coatings, adhesives, and sealants (Paulasaari & Weber, 2000).

  • Gas Chromatography : The use of hexaphenyltrisiloxane derivatives as stationary phases in high-temperature gas chromatography demonstrates their utility in separating complex mixtures of high-boiling silanes, polynuclear aromatic hydrocarbons, and other compounds. This application is relevant for analytical chemistry and materials characterization (Komers & Černý, 1981).

Safety And Hazards

When handling 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane, it is recommended to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

InChI

InChI=1S/C11H20O2Si3/c1-14(2)12-16(5,13-15(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYLDFIOTIGMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C1=CC=CC=C1)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170849, DTXSID901144854
Record name 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane

CAS RN

17962-34-4, 156235-95-9
Record name 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017962344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane
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Record name 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Wu, S Zhang, D Cao, D Du, H Dong, D Qin… - Available at SSRN … - papers.ssrn.com
The density and viscosity of 1, 1, 3, 5, 5-pentamethyl-3-phenyltrisiloxane (PTMP), 3-(dimethylsilyloxy)-1, 1, 5, 5-tetramethyl-3-phenyltrisiloxane (DMTMP) and 1, 1, 5, 5-tetramethyl-3, 3-…
Number of citations: 0 papers.ssrn.com
J Zheng, Y Cai, X Zhang, J Wan… - ACS Applied Polymer …, 2022 - ACS Publications
To explore more sustainable, safer UV-curable acrylates, a series of bio-based acrylates (SIEEA, SIPEEA, and SIDPEEA) are synthesized from eugenol and siloxanes under mild …
Number of citations: 17 pubs.acs.org
LM Glukhov, VG Krasovskiy, EA Chernikova… - Russian Journal of …, 2015 - Springer
Five new ionic liquids formed by doubly charged cations containing a siloxane moiety and bis(trifluoromethylsulfonyl) imide anion are synthesized and characterized. Their thermal …
Number of citations: 12 link.springer.com

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